molecular formula C13H12ClNO3 B2923077 4-(4-chlorophenyl)-N-cyclopropyl-2,4-dioxobutanamide CAS No. 949873-81-8

4-(4-chlorophenyl)-N-cyclopropyl-2,4-dioxobutanamide

Cat. No.: B2923077
CAS No.: 949873-81-8
M. Wt: 265.69
InChI Key: JIKMRTFNDCPUQI-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-cyclopropyl-2,4-dioxobutanamide is an organic compound characterized by the presence of a chlorophenyl group, a cyclopropyl group, and a dioxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-cyclopropyl-2,4-dioxobutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and cyclopropylamine.

    Formation of Intermediate: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).

    Amidation Reaction: The acid chloride is then reacted with cyclopropylamine to form the intermediate 4-(4-chlorophenyl)-N-cyclopropylamide.

    Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-cyclopropyl-2,4-dioxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like ammonia (NH3), thiols (RSH) in polar solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-N-cyclopropyl-2,4-dioxobutanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Materials Science: It is explored for its use in the synthesis of novel polymers and materials with specific electronic properties.

    Industry: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-cyclopropyl-2,4-dioxobutanamide involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in inflammatory pathways.

    Receptor Interaction: Binding to receptors on cell surfaces, altering signal transduction pathways.

    Gene Expression: Modulating the expression of genes involved in inflammation and pain response.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-N-cyclopropylacetamide: Similar structure but lacks the dioxobutanamide moiety.

    4-(4-chlorophenyl)-N-cyclopropyl-2,4-dioxobutanone: Similar structure but with a ketone group instead of an amide.

Uniqueness

4-(4-chlorophenyl)-N-cyclopropyl-2,4-dioxobutanamide is unique due to its combination of a chlorophenyl group, a cyclopropyl group, and a dioxobutanamide moiety, which imparts specific chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(4-chlorophenyl)-N-cyclopropyl-2,4-dioxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c14-9-3-1-8(2-4-9)11(16)7-12(17)13(18)15-10-5-6-10/h1-4,10H,5-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKMRTFNDCPUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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